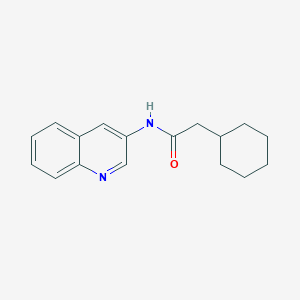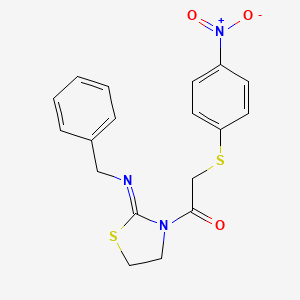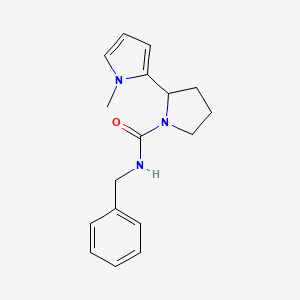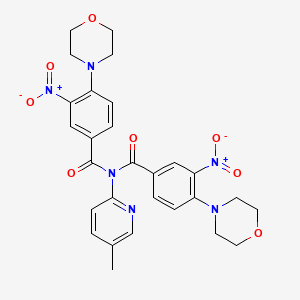
2-cyclohexyl-N-quinolin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-quinolin-3-ylacetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-quinolin-3-ylacetamide typically involves the functionalization of the quinoline scaffold. One common method is the direct C–H alkenylation of quinoline N-oxides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of quinoline derivatives generally involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced techniques may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexyl-N-quinolin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-quinolin-3-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-N-quinolin-3-ylacetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An alkaloid isolated from the bark of the Cinchona tree, known for its antimalarial properties.
Nalidixic Acid: A quinolone antibiotic used to treat bacterial infections.
Ciprofloxacin: A broad-spectrum antibiotic that belongs to the fluoroquinolone class.
Uniqueness
2-cyclohexyl-N-quinolin-3-ylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl group and acetamide moiety differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Propiedades
IUPAC Name |
2-cyclohexyl-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(10-13-6-2-1-3-7-13)19-15-11-14-8-4-5-9-16(14)18-12-15/h4-5,8-9,11-13H,1-3,6-7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHEQRENLAALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7523749.png)

![N-(2-benzylpyrazol-3-yl)-2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7523760.png)
![1,3,6-trimethyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7523767.png)


![N-benzyl-4-[(4-chlorophenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7523791.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7523798.png)

![6-(dimethylamino)-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7523818.png)

![7-Methyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7523846.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7523847.png)
